3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 110704-33-1
VCID: VC20741574
InChI: InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2
SMILES: C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

CAS No.: 110704-33-1

Cat. No.: VC20741574

Molecular Formula: C9H6Cl2N2O

Molecular Weight: 229.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole - 110704-33-1

CAS No. 110704-33-1
Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
IUPAC Name 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Standard InChI Key RYRIXIFYINOGIR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl

Chemical Structure and Identification

Molecular Characteristics

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole belongs to the class of heterocyclic compounds containing the 1,2,4-oxadiazole ring system. The compound features a five-membered oxadiazole ring with two nitrogen atoms at positions 1 and 4, and an oxygen atom at position 3. Its structure is characterized by two key substituents: a chloromethyl group at position 3 of the oxadiazole ring and a 2-chlorophenyl moiety at position 5. This unique structural arrangement contributes to the compound's reactivity and potential biological activities, making it an interesting candidate for pharmaceutical research.

The compound's structural complexity arises from the combination of the electron-rich oxadiazole heterocycle and the two chlorinated substituents, which influence its electronic distribution and interaction potential with biological targets. The chloromethyl group serves as a reactive handle that can participate in nucleophilic substitution reactions, potentially allowing for further structural modifications and derivatization.

Chemical Identification Data

The compound is uniquely identified through various chemical identifiers, providing a comprehensive profile for research and regulatory purposes. The following table presents the essential identification parameters:

ParameterValue
CAS Number110704-33-1
IUPAC Name3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Molecular FormulaC₉H₆Cl₂N₂O
Molecular Weight229.06 g/mol
Standard InChIInChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Standard InChIKeyRYRIXIFYINOGIR-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl
Canonical SMILESC1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl

These identification parameters are essential for researchers working with this compound, ensuring accurate cross-referencing across chemical databases and literature.

Spectroscopic and Analytical Properties

Mass spectrometry data provides valuable insights into the compound's behavior under analytical conditions. The predicted collision cross-section data, determined through computational methods, offers information relevant for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.99300143.6
[M+Na]⁺250.97494160.0
[M+NH₄]⁺246.01954152.6
[M+K]⁺266.94888153.7
[M-H]⁻226.97844147.8
[M+Na-2H]⁻248.96039152.2
[M]⁺227.98517147.8
[M]⁻227.98627147.8

These values are particularly useful for researchers employing mass spectrometry techniques for compound identification and characterization in complex mixtures or during synthesis verification.

Synthetic Methodologies

General Synthetic Approaches for 1,2,4-Oxadiazoles

The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically follows established routes for 1,2,4-oxadiazole derivatives. Based on analogous compounds, several approaches can be employed, with the most common methods involving the reaction of amidoximes with appropriate acylating agents or the cyclization of O-acylamidoximes. The synthesis of structurally similar 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole provides insights into potential synthetic routes.

One established synthetic pathway begins with the reaction of benzamidoxime with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in dichloromethane at 0°C, followed by warming to ambient temperature. This process forms an intermediate O-acylated amidoxime that undergoes subsequent cyclization upon heating in toluene to afford the desired 1,2,4-oxadiazole scaffold. For 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole specifically, 2-chlorobenzamidoxime would be employed as the starting material.

Biological Activities of 1,2,4-Oxadiazole Derivatives

General Biological Significance

Compounds containing the 1,2,4-oxadiazole scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various therapeutic properties, including anticancer, antiparasitic, and other pharmacological activities. The unique electronic and structural features of the oxadiazole ring contribute to its bioactivity profile, making it a privileged structure in drug discovery.

The 1,2,4-oxadiazole ring serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability while maintaining similar spatial arrangements of functional groups. This characteristic makes oxadiazole-containing compounds valuable scaffolds for developing drug candidates with enhanced pharmacokinetic properties.

Structure-Activity Relationships

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Research has indicated that the presence of electron-withdrawing groups at the para position of the aromatic ring can enhance biological activity, particularly anticancer properties. For compounds like 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, the chloro substituent at the ortho position of the phenyl ring might contribute to unique biological interactions.

Additionally, the chloromethyl group at position 3 of the oxadiazole ring provides a reactive site that could potentially interact with nucleophilic centers in biological targets, such as cysteine residues in proteins. This reactivity might contribute to the compound's biological activity profile through covalent modification of target proteins.

Applications in Drug Discovery

Pharmaceutical Relevance

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole represents a potentially valuable scaffold for drug discovery efforts. The compound's structural features align with principles of medicinal chemistry, offering multiple points for structure-activity relationship studies and optimization. The presence of the oxadiazole ring provides metabolic stability, while the chlorinated substituents offer opportunities for enhancing target interactions and modulating physicochemical properties.

In drug development, compounds containing the 1,2,4-oxadiazole scaffold have been explored as potential treatments for various conditions, including cancer, inflammatory disorders, and microbial infections. The versatility of this heterocyclic system makes it an attractive starting point for developing novel therapeutic agents with diverse mechanisms of action.

Future Research Directions

Several promising research directions could further elucidate the potential of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in drug discovery:

  • Comprehensive evaluation of its biological activity profile against diverse cancer cell lines and other disease models

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs

  • Identification of specific molecular targets and binding mechanisms

  • Optimization of pharmacokinetic properties to enhance drug-like characteristics

  • Exploration of combination effects with established therapeutic agents

Advanced computational methods, including molecular modeling and virtual screening, could also provide valuable insights into the compound's interaction with potential biological targets, guiding further experimental studies and structural optimization efforts.

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